molecular formula C16H18O B8524667 1,4a-Dimethyl-4,4a,9,10-tetrahydrophenanthren-2(3H)-one CAS No. 1213-32-7

1,4a-Dimethyl-4,4a,9,10-tetrahydrophenanthren-2(3H)-one

Cat. No. B8524667
M. Wt: 226.31 g/mol
InChI Key: LIARGRWRVYVVBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04883822

Procedure details

Potassium hydroxide in the amount of 2.24 g (40 mmol) was dissolved in 50 ml of 90 % methanol in 100-ml three-necked flask, and the obtained solution was then cooled with ice under agitation in a stream of nitrogen gas. A methanol solution (8 ml) containing 5.17 g (32 mmol) of 1-methyl-2-tetralone was added dropwisely to the above obtained solution over a period of 10 minutes. The reaction vessel was then cooled to -15° C., and 2.67 g (31 mmol) of ethyl vinyl ketone was added dropwisely to the reaction vessel. The temperature of the resulted mixture was brought to room temperature over a period of 4 hours under agitation in a stream of nitrogen gas. The mixture had been allowed to stand over night, and then the mixture was refluxed under heating for 3 hours in an atmosphere of nitrogen gas. After the temperature of the mixture had been brought to room temperature, the mixture was made acidic with hydrochloric acid and then extracted with ether. The ether layer was removed and washed with water, and then dried with sodium sulfate. The ether was distilled off to obtain 7.27 g of oily yellow residue. This residue was allowed to stand to obtain 5.54 g of crystals. These crystals were recrystallized twice from cyclohexane to obtain 3.95 g of colorless needle-like crystals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.67 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5.17 g
Type
reactant
Reaction Step Four
Quantity
8 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[K+].[CH3:3][CH:4]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH2:7][CH2:6][C:5]1=O.[CH:15]([C:17]([CH2:19][CH3:20])=[O:18])=[CH2:16].Cl>CO>[CH3:16][C:15]1[C:17](=[O:18])[CH2:19][CH2:20][C:4]2([CH3:3])[C:5]=1[CH2:6][CH2:7][C:8]1[C:13]2=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2.67 g
Type
reactant
Smiles
C(=C)C(=O)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
5.17 g
Type
reactant
Smiles
CC1C(CCC2=CC=CC=C12)=O
Name
Quantity
8 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-15 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the obtained solution was then cooled with ice under agitation in a stream of nitrogen gas
ADDITION
Type
ADDITION
Details
was added dropwisely to the above obtained solution over a period of 10 minutes
Duration
10 min
WAIT
Type
WAIT
Details
to stand over night
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
under heating for 3 hours in an atmosphere of nitrogen gas
Duration
3 h
CUSTOM
Type
CUSTOM
Details
had been brought to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
CUSTOM
Type
CUSTOM
Details
The ether layer was removed
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The ether was distilled off

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC=1C(CCC2(C3=CC=CC=C3CCC12)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.27 g
YIELD: CALCULATEDPERCENTYIELD 103.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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